molecular formula C15H19NO2 B15360881 ethyl 4-tert-butyl-1H-indole-2-carboxylate

ethyl 4-tert-butyl-1H-indole-2-carboxylate

Cat. No.: B15360881
M. Wt: 245.32 g/mol
InChI Key: CNESCWYLVQIFDE-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family, characterized by the presence of an indole ring substituted with an ethyl ester group at the 2-position and a tert-butyl group at the 4-position. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For ethyl 4-tert-butyl-1H-indole-2-carboxylate, the starting materials would include a suitable ketone or aldehyde with the desired substituents.

  • Palladium-Catalyzed Cross-Coupling: : This method can be used to introduce the tert-butyl group at the 4-position of the indole ring. The reaction typically involves a palladium catalyst, a base, and a tert-butyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-tert-butyl-1H-indole-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding indole-2-carboxylic acids.

  • Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

  • Substitution: : The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a catalyst.

Major Products

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Indole-2-carbinols.

    Substitution: Nitro, sulfonyl, or halogenated indole derivatives.

Scientific Research Applications

Ethyl 4-tert-butyl-1H-indole-2-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

  • Biological Studies: : Used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

  • Material Science: : Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

  • Agricultural Chemistry: : Utilized in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of ethyl 4-tert-butyl-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Ethyl 4-tert-butyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

  • Ethyl 2-phenylindole-3-carboxylate: : Similar in structure but with a phenyl group instead of a tert-butyl group, leading to different biological activities.

  • Mthis compound: : Similar but with a methyl ester group, which may affect its reactivity and biological properties.

  • Indole-3-acetic acid: : A naturally occurring plant hormone with a carboxyl group at the 3-position, used in plant growth studies.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 4-tert-butyl-1H-indole-2-carboxylate

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-11(15(2,3)4)7-6-8-12(10)16-13/h6-9,16H,5H2,1-4H3

InChI Key

CNESCWYLVQIFDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(C)(C)C

Origin of Product

United States

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